molecular formula C37H40N2O6 B1208780 Gyrocarpine CAS No. 102487-16-1

Gyrocarpine

Cat. No. B1208780
M. Wt: 608.7 g/mol
InChI Key: VXPVPAHQYCJDTP-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gyrocarpine is a bisbenzylisoquinoline alkaloid.

Scientific Research Applications

1. Environmental Impact Assessment

Gyrocarpine's application in environmental studies is highlighted in a study by Stockman et al. (2006). They evaluated a Genetic Algorithm for Rule-set Prediction (GARP) model, an ecological niche modelling method, for predicting the spatial distribution of non-invasive, non-vagile invertebrates. This research underscores the utility of Gyrocarpine in environmental impact assessments and species distribution studies (Stockman, Beamer, & Bond, 2006).

2. Biofuel Research

Research by Arpa, Yumrutaş, and Alma (2010) on the effects of turpentine and gasoline-like fuel obtained from waste lubrication oil on engine performance and exhaust emission, contributes to the understanding of biofuels' impact on engine efficiency and environmental pollution. This highlights Gyrocarpine's potential in developing sustainable energy solutions (Arpa, Yumrutaş, & Alma, 2010).

3. Renewable Resources and Waste Management

Research on biochar production from conocarpus wastes at varying pyrolysis temperatures by Al-Wabel et al. (2013) indicates Gyrocarpine's relevance in enhancing the carbon sequestration potential of biochar. This study provides insights into waste management and the utilization of renewable resources (Al-Wabel, Al-Omran, El-Naggar, Nadeem, & Usman, 2013).

4. Agricultural Applications

Gyrocarpine's applications extend to agriculture, as evidenced by a study on the adsorption of crystal violet dye using grapefruit peel by Saeed, Sharif, and Iqbal (2010). This research demonstrates the potential of using agricultural waste products in environmental remediation and sustainable agriculture practices (Saeed, Sharif, & Iqbal, 2010).

5. Water Treatment Technologies

In the study by Leite et al. (2018), activated carbons from avocado seed were optimized and applied for the removal of several emerging organic compounds, showcasing Gyrocarpine's role in developing new water treatment technologies and addressing water pollution challenges (Leite, Saucier, Lima, Reis, Mello, Shirmardi, Dias, & Sampaio, 2018).

properties

CAS RN

102487-16-1

Product Name

Gyrocarpine

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1S,14R)-6,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-20-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)17-23-8-11-31(41-3)33(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)19-30(40)36(43-5)37(35)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1

InChI Key

VXPVPAHQYCJDTP-URLMMPGGSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O

Other CAS RN

102487-16-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gyrocarpine
Reactant of Route 2
Reactant of Route 2
Gyrocarpine
Reactant of Route 3
Gyrocarpine
Reactant of Route 4
Gyrocarpine
Reactant of Route 5
Reactant of Route 5
Gyrocarpine
Reactant of Route 6
Reactant of Route 6
Gyrocarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.